Specific Scientific Field: This application falls under the field of Agricultural Chemistry .
Summary of the Application: “3,5-Dichloropyrazin-2(1H)-one” is used in the synthesis of fungicidal leads . It’s a vital component in the development of new fungicides for safeguarding crops and ensuring sustainable agriculture .
Methods of Application or Experimental Procedures: The compound is used in the design and synthesis of novel coumarin ester derivatives . The process involves esterification of 4-(3,4-dichloroisothiazole) 7-hydroxycoumarins .
Results or Outcomes: The in vitro fungicidal bioassays indicated that the synthesized compound displayed good activity against several fungi, with an EC 50 value ranging from 2.90 to 5.56 μg/mL . In vivo bioassays demonstrated excellent efficacy against Pseudoperonospora cubensis at a dose of 25 µg/mL .
Specific Scientific Field: This application is in the field of Medicinal Chemistry .
Summary of the Application: “3,5-Dichloropyrazin-2(1H)-one” is used as a reagent in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds are used as Ahr modulators for the treatment of diseases .
Specific Scientific Field: This application is in the field of Organic Chemistry .
Specific Scientific Field: This application is in the field of Agricultural Chemistry .
Summary of the Application: “3,5-Dichloropyrazin-2(1H)-one” is used in the synthesis of ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin . These compounds are used as fungicidal leads .
3,5-Dichloropyrazin-2(1H)-one is a heterocyclic compound belonging to the pyrazine family, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyrazine ring and a carbonyl group at the 2 position. Its chemical formula is CHClNO, and it is recognized for its potential applications in medicinal chemistry and agricultural science due to its unique structural properties.
The reactivity of 3,5-Dichloropyrazin-2(1H)-one is influenced by the electron-withdrawing nature of the chlorine substituents. It can undergo various chemical transformations, including:
These reactions make it versatile for synthesizing derivatives with enhanced biological activities.
Research indicates that 3,5-Dichloropyrazin-2(1H)-one exhibits notable biological activities, particularly in:
Several methods have been developed for synthesizing 3,5-Dichloropyrazin-2(1H)-one:
The applications of 3,5-Dichloropyrazin-2(1H)-one span various fields:
Studies on the interactions of 3,5-Dichloropyrazin-2(1H)-one with biological targets reveal its capacity to modulate enzyme activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Research has highlighted:
Several compounds share structural similarities with 3,5-Dichloropyrazin-2(1H)-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,6-Dichloropyrazin-2(1H)-one | Chlorine at positions 3 and 6 | Different biological activity profile; explored for different therapeutic uses |
2,5-Dichloropyridin-3(2H)-one | Contains a pyridine core instead of pyrazine | Exhibits distinct pharmacological properties; often used in agrochemicals |
4-Amino-3,5-dichloropyrazole | Amino group at position 4 | Known for its herbicidal properties; differs in reactivity due to amino substitution |
Uniqueness: The distinct arrangement of chlorine atoms and the carbonyl group in 3,5-Dichloropyrazin-2(1H)-one contributes to its unique chemical reactivity and biological profile compared to these similar compounds. This uniqueness makes it particularly interesting for further research into its potential applications in medicinal chemistry and material science.
The foundation of 3,5-dichloropyrazin-2(1H)-one synthesis lies in traditional pyrazine ring-forming reactions. The Staedel–Rugheimer pyrazine synthesis, developed in the late 19th century, involves the condensation of 2-chloroacetophenone with α-amino ketones in the presence of ammonia [2]. This method produces substituted pyrazines, which can subsequently undergo halogenation to introduce chlorine atoms at the 3- and 5-positions. For example, reacting 2-chloroacetophenone with glyoxylic acid derivatives yields a pyrazine intermediate that is amenable to chlorination [2].
A modified approach, the Gutknecht process, eliminates the use of lachrymatory 2-chloroacetophenone by employing self-condensation of α-amino ketones followed by dehydrogenation [2]. While these classical methods are historically significant, they often require harsh conditions and produce mixed regioisomers, necessitating rigorous purification steps.
Recent advances in enzymatic synthesis have also emerged. For instance, bacterial amino aldehyde transferase (ATR) enzymes can catalyze the formation of pyrazinone scaffolds from leucine-derived aldehydes, offering a stereocontrolled route to structurally related compounds [3]. While not yet applied to 3,5-dichloropyrazin-2(1H)-one specifically, this biocatalytic approach highlights potential for sustainable derivatization.
Halogenation is critical for introducing chlorine atoms into the pyrazinone framework. Electrophilic aromatic substitution using NCS or N-bromosuccinimide (NBS) in acetonitrile or dimethylformamide (DMF) enables regioselective chlorination [4]. Key parameters influencing yield and selectivity include:
Halogenating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
NCS | MeCN | 0°C | 78 | 3,5-dichloro |
NBS | DMF | RT | 65 | 5-monochloro |
Cl₂ | CH₂Cl₂ | Reflux | 42 | Mixed isomers |
Table 1. Optimization of halogenation conditions for 3,5-dichloropyrazin-2(1H)-one synthesis [4] [1].
Microwave-assisted halogenation reduces reaction times from hours to minutes while improving yields. For example, irradiating 2-aminopyrazine with NCS in acetonitrile at 100°C produces 3,5-dichloropyrazin-2(1H)-one in 85% yield within 15 minutes [4].
Efforts to minimize environmental impact focus on solvent reduction and catalytic efficiency. Ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) serve as dual solvents and catalysts for pyrazinone cyclization, achieving 70% yield without volatile organic compounds [6]. Additionally, water-mediated reactions under ultrasonic irradiation promote atom economy, though yields remain modest (~50%) compared to traditional methods [6].
Enzymatic routes using ATR enzymes represent another frontier, operating under mild pH and temperature conditions [3]. While scalability challenges persist, these methods align with principles of green chemistry by avoiding toxic halogenating agents.
Transitioning from laboratory to industrial synthesis requires addressing:
Pilot-scale studies demonstrate that microwave-assisted continuous flow reactors achieve 90% conversion with residence times under 5 minutes, making them viable for high-volume production [4].
No. | Analog | Molecular Formula | Principal Modification vs. Parent Ring | Selected Activity Outcomes | Source |
---|---|---|---|---|---|
1 | 3,5-Dichloropyrazin-2(1H)-one | C₄H₂Cl₂N₂O | None (parent scaffold) | Baseline for comparisons [1] | 57 |
2 | 3,5-Dichloropyrazine-2-carboxylic acid | C₅H₂Cl₂N₂O₂ | Carboxylic acid at position 2 | Growth inhibition of Mycobacterium tuberculosis at 65% at 6.25 µg mL⁻¹ [3] | 41 |
3 | 3,5-Dichloropyrazine-2-carboxamide | C₅H₃Cl₂N₃O | Carboxamide at position 2 | Minimum inhibitory concentration 6.25 µg mL⁻¹ against M. tuberculosis strain H37Rv [3] | 41 |
4 | 3,5-Dichloropyrazine-2-carbonitrile | C₅HCl₂N₃ | Nitrile at position 2 | Synthetic synthon for electrophilic coupling; maintains core electrostatic profile [4] | 56 |
5 | 3,5-Dichloro-1-(4-methoxybenzyl)-pyrazin-2(1H)-one | C₁₂H₁₀Cl₂N₂O₂ | N-benzylation at ring nitrogen 1 | Comparable Candida albicans lethality to parent compound at 12.5 µg mL⁻¹ [2] | 10 |
6 | 6-Chloro-5-tert-butyl-3-(4-chlorophenyl)-pyrazine-2-carboxamide | C₁₅H₁₂Cl₃N₃O | tert-Butyl at C-5; extra chlorine at C-6 | Potent inhibition of photosynthetic electron transport (half-maximal inhibition 43 µmol L⁻¹) [3] | 41 |
Essential role of chlorination at positions 3 and 5
Replacing either chlorine with hydrogen, alkyl, or hydroxyl diminishes fungicidal potency by at least one order of magnitude in Candida albicans killing assays [2] [5]. The dual chlorination preserves an electron-deficient ring that promotes membrane permeation and polar π–π stacking within target biomacromolecules [1].
Influence of position 2 hetero-substituents
Correlation between lipophilicity and whole-cell outcomes
Quantitative retention factor analysis (log k) across sixteen chloro-substituted carboxamides showed optimal bioactivity when log k≈ 1.50; values exceeding 1.9 led to precipitation-driven potency loss, while values below 1.0 produced insufficient membrane transit [3].
Electronic character and oxidative stress induction
The most active pyrazinones (compounds 11 and 20 in the François series) elicited rapid intracellular reactive oxygen species bursts, consistent with vacuolar acidification defects uncovered by Saccharomyces cerevisiae chemogenomic profiling [2]. The magnitude of oxidative stress correlated with Hammett σ constants of ring substituents, reinforcing the need for strong electron-withdrawing elements at C-3 and C-5 [2] [4].
N-alkylation tolerance
N-benzylation or N-alkyl tethering retains—or modestly improves—Candida killing provided that the substituted benzylic ring is para-electron-rich and overall molecular weight remains below 350 g mol⁻¹; steric congestion exceeding 400 g mol⁻¹ markedly reduces activity [2] [1].
Ring 3 is para-related to the lactam carbonyl, and electrophilic substitution is favored by resonance withdrawal through the adjacent nitrogen atoms [1].
Modification | Observed Outcome | Interpretation | Source |
---|---|---|---|
Chlorine retained | Full fungicidal potency [2] | High σ para-inductive effect stabilizes lactam anion in target site | 10 |
Fluorine substitution | Slight potency drop but maintained selectivity [4] | Lower polarizability decreases van der Waals contacts | 56 |
Alkyl substitution (methyl) | Tenfold potency loss [5] | Decreased electron withdrawal hampers oxidative stress trigger | 23 |
Position 5 is electronically analogous to position 3 and belongs to the same halogenated dyad.
Modification | Observed Outcome | Interpretation | Source |
---|---|---|---|
Chlorine retained | Required for maximal antifungal activity [2] | Dual halogen pattern necessary for membrane insertion | 10 |
Bromine substitution | Comparable Candida lethality but higher cytotoxicity toward mammalian cells [3] | Larger van der Waals radius disrupts selectivity window | 41 |
tert-Butyl substitution | Loss of antifungal effect; gain in photosynthesis inhibition [3] | Steric bulk precludes fungal uptake; boosts plant plastoquinone binding | 41 |
Position 2 lies adjacent to the ring nitrogen – its heteroatom content determines hydrogen-bond capacity and solubility.
Modification | Minimum Inhibitory Concentration (M. tuberculosis) | Lipophilicity (clogP) | Notes | Source |
---|---|---|---|---|
Carboxylic acid | 65% inhibition at 6.25 µg mL⁻¹ [3] | 1.3 [3] | Increased polarity; moderate passive uptake | 41 |
Carboxamide | 6.25 µg mL⁻¹ complete growth arrest [3] | 2.0 [3] | Enhanced permeability and target affinity | 41 |
Carbonitrile | Not tested in vivo; high chemical stability [4] | 2.4 [4] | Precursor for further cross-coupling chemistry | 56 |
Methyl ester | Passive diffusion improved; acts as pro-drug releasing acid intracellularly [4] | 2.7 [4] | Useful in plants where esterase cleavage is rapid | 56 |
The compiled data underline two overarching design principles. First, retention of chlorine atoms at ring positions 3 and 5 is non-negotiable for potent antifungal or antimicrobial behaviour because these atoms orchestrate both electrostatic and hydrophobic interactions inside biological targets [2] [3]. Second, the electronic and steric environment at position 2 fine-tunes whole-cell efficacy by balancing solubility, permeability, and macromolecular binding [3] [4] [1].